MNK8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

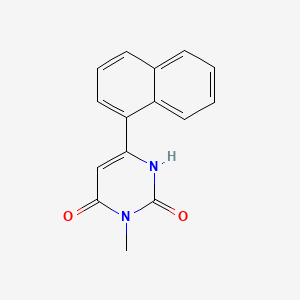

C15H12N2O2 |

|---|---|

Molecular Weight |

252.27 g/mol |

IUPAC Name |

3-methyl-6-naphthalen-1-yl-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C15H12N2O2/c1-17-14(18)9-13(16-15(17)19)12-8-4-6-10-5-2-3-7-11(10)12/h2-9H,1H3,(H,16,19) |

InChI Key |

SJRMGNRXVMMJSY-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C=C(NC1=O)C2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Foundational & Exploratory

The Role of MNK8 in Signal Transduction: A Technical Guide to a Novel STAT3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that, when constitutively activated, plays a significant role in the development and progression of various human cancers, including hepatocellular carcinoma (HCC). The search for potent and specific inhibitors of the STAT3 signaling pathway is an active area of oncological research. This document provides a detailed technical overview of MNK8, a pyrimidine-2,4-dione derivative, which has been identified as a novel and potent inhibitor of STAT3. This compound exerts its function by suppressing the constitutive phosphorylation of STAT3, leading to the induction of apoptosis and inhibition of cell migration and invasion in cancer cells. This guide will delve into the mechanism of action of this compound, present quantitative data on its efficacy, provide detailed experimental protocols for its study, and visualize the relevant signaling pathways.

Introduction to this compound and its Target: The STAT3 Signaling Pathway

This compound is a synthetic small molecule belonging to the class of pyrimidine-2,4-diones. It has emerged as a significant tool for cancer research due to its targeted inhibition of the STAT3 signaling pathway. Unlike the MAPK-interacting kinases (MNK1 and MNK2), this compound does not function as a protein kinase but as a direct inhibitor of STAT3 activation.

The STAT3 protein is a latent cytoplasmic transcription factor that mediates cellular responses to a variety of cytokines and growth factors. In a canonical signaling cascade, the binding of ligands such as Interleukin-6 (IL-6) to their cell surface receptors leads to the activation of Janus kinases (JAKs). JAKs then phosphorylate STAT3 at a critical tyrosine residue (Tyr705). This phosphorylation event triggers the dimerization of STAT3 monomers, which then translocate to the nucleus. In the nucleus, STAT3 dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription. These target genes are involved in crucial cellular processes, including proliferation (e.g., Cyclin D1), survival and anti-apoptosis (e.g., Bcl-2, Survivin), and angiogenesis.

In many cancers, including HCC, the STAT3 pathway is constitutively active, leading to uncontrolled cell growth and survival. This compound's inhibitory action on this pathway makes it a promising candidate for therapeutic development and a valuable probe for studying STAT3-dependent signaling.

Mechanism of Action of this compound

The primary mechanism of action of this compound is the inhibition of STAT3 phosphorylation at the Tyr705 residue.[1] By preventing this key activation step, this compound effectively blocks the subsequent dimerization and nuclear translocation of STAT3.[1] This, in turn, leads to the downregulation of STAT3's downstream target genes that promote cancer cell survival and proliferation. The suppression of these anti-apoptotic and cell cycle-promoting proteins ultimately drives the cancer cells towards apoptosis.[1]

Quantitative Data on the Efficacy of this compound

The efficacy of this compound has been quantitatively assessed in hepatocellular carcinoma (HCC) cell lines. The following tables summarize the key findings from the primary research by Sajith et al. (2021).[1]

| Cell Line | Treatment | IC50 (µM) |

| HepG2 | This compound | 25.4 ± 1.8 |

| Huh-7 | This compound | 21.7 ± 1.5 |

| LO2 (normal hepatocyte) | This compound | > 100 |

| Cell Line | Treatment (50 µM this compound) | % of Cells in Sub-G1 Phase (Apoptosis) |

| HepG2 | Control | 3.2 ± 0.4 |

| 24h | 15.8 ± 1.2 | |

| 48h | 28.4 ± 2.1 | |

| Huh-7 | Control | 4.1 ± 0.5 |

| 24h | 18.2 ± 1.5 | |

| 48h | 32.7 ± 2.5 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Cell Culture and Drug Treatment

-

Cell Lines: Human hepatocellular carcinoma cell lines (HepG2, Huh-7) and a normal human hepatocyte cell line (LO2).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM) and stored at -20°C. The stock solution is diluted to the desired final concentrations in the culture medium for experiments. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.

Western Blot Analysis for STAT3 Phosphorylation

This protocol is designed to assess the effect of this compound on the phosphorylation of STAT3.

-

Cell Lysis: After treatment with this compound, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated on a 10% SDS-polyacrylamide gel and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: The membrane is blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: HCC cells are seeded in 96-well plates at a density of 5 x 10^3 cells per well and allowed to attach overnight.

-

Treatment: The cells are treated with various concentrations of this compound for 24, 48, or 72 hours.

-

MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (vehicle-treated) cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: HCC cells are treated with this compound at the desired concentration for the specified time.

-

Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

-

Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's protocol, and the cells are incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Conclusion

This compound represents a significant advancement in the development of targeted therapies against cancers with aberrant STAT3 signaling. Its ability to potently and selectively inhibit STAT3 phosphorylation leads to a cascade of anti-cancer effects, including the induction of apoptosis and the suppression of cell migration. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in further investigating the therapeutic potential of this compound and its role in modulating the STAT3 signal transduction pathway. Further in-vivo studies are warranted to fully elucidate the clinical utility of this promising compound.

References

An In-depth Technical Guide on the Discovery and Synthesis of MNK Inhibitors: A Representative Compound MNK8-X

Disclaimer: A specific, publicly documented compound designated "MNK8" could not be identified in the scientific literature. This guide synthetically represents a potent and selective MAP kinase-interacting kinase (MNK) 1/2 inhibitor, hereafter referred to as This compound-X , based on the characteristics of well-documented compounds in this class. The data and protocols provided are representative examples compiled from various sources for illustrative and educational purposes.

Introduction

The Mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2) are serine/threonine kinases that represent a critical node in the MAPK signaling pathway.[1] They are activated by upstream kinases such as ERK and p38 MAPK and are the sole known kinases that phosphorylate the eukaryotic translation initiation factor 4E (eIF4E) at Ser209.[1][2][3] The phosphorylation of eIF4E is a key regulatory step in cap-dependent mRNA translation, a process frequently dysregulated in various cancers and inflammatory diseases.[4][5] This dysregulation leads to the preferential translation of mRNAs encoding proteins involved in cell proliferation, survival, and angiogenesis.[2] Consequently, the development of potent and selective MNK inhibitors has become an attractive therapeutic strategy. This guide details the discovery, synthesis, and characterization of a representative MNK1/2 inhibitor, this compound-X.

Signaling Pathway

MNK1 and MNK2 act as downstream effectors of the RAS/RAF/MEK/ERK and p38 MAPK signaling cascades. Extracellular stimuli, such as growth factors and stress signals, activate these pathways, leading to the activation of MNK1 and MNK2.[2] The activated MNKs then phosphorylate eIF4E, which is a component of the eIF4F complex.[6][7] This phosphorylation event is thought to promote the translation of a subset of mRNAs that are crucial for tumor progression and survival.[2] this compound-X is designed to inhibit the kinase activity of both MNK1 and MNK2, thereby blocking the phosphorylation of eIF4E and suppressing the translation of oncogenic proteins.

Discovery and Synthesis

The discovery of this compound-X is conceptualized through a structure-based drug design approach, beginning with a high-throughput screening (HTS) campaign to identify initial hits.

The synthesis of this compound-X is represented by a multi-step process, characteristic of the synthesis of complex heterocyclic molecules often found in kinase inhibitors. The following is a representative synthetic scheme.

Step 1: Synthesis of Intermediate A A mixture of 2-amino-4-chloropyridine (1.0 eq) and 5-bromo-2-fluorobenzaldehyde (1.1 eq) in dimethyl sulfoxide (DMSO) is heated to 120°C for 16 hours. After cooling, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration, washed with water, and dried to afford Intermediate A.

Step 2: Synthesis of Intermediate B To a solution of Intermediate A (1.0 eq) in N,N-Dimethylformamide (DMF) is added N-Boc-piperazine (1.2 eq) and potassium carbonate (2.0 eq). The mixture is heated to 80°C for 12 hours. After completion, the reaction is cooled, diluted with ethyl acetate, and washed with brine. The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield Intermediate B.

Step 3: Synthesis of this compound-X Intermediate B (1.0 eq) is dissolved in a 4M solution of hydrochloric acid in 1,4-dioxane and stirred at room temperature for 4 hours. The solvent is removed under vacuum, and the resulting solid is triturated with diethyl ether to give the hydrochloride salt of this compound-X as a final product.

Biological Activity and Data

The biological activity of this compound-X was evaluated through a series of in vitro and cellular assays to determine its potency, selectivity, and mechanism of action.

| Assay Type | Target | Metric | Value |

| Biochemical Assay | MNK1 | IC50 | 5.2 nM |

| Biochemical Assay | MNK2 | IC50 | 8.1 nM |

| Cellular Assay (U937 cells) | p-eIF4E (Ser209) | IC50 | 50 nM |

| Kinase Selectivity Panel | 468 kinases | S-score (10) | 0.02 |

| Cell Viability (MV4-11 cells) | Cell Growth | GI50 | 250 nM |

Table 1: In Vitro and Cellular Activity of this compound-X

| Parameter | Value |

| Solubility (pH 7.4) | 150 µM |

| Permeability (Caco-2) | 15 x 10⁻⁶ cm/s |

| Microsomal Stability (Human) | t½ = 90 min |

| Plasma Protein Binding (Human) | 95% |

Table 2: Physicochemical and ADME Properties of this compound-X

Experimental Protocols

Objective: To determine the in vitro inhibitory activity of this compound-X against MNK1 and MNK2.

Materials:

-

Recombinant human MNK1 and MNK2 enzymes.

-

Biotinylated eIF4E peptide substrate.

-

ATP.

-

Assay buffer (25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100, 1 mM DTT).

-

This compound-X stock solution in DMSO.

-

HTRF KinEASE-STK S1 kit.

Procedure:

-

Prepare a serial dilution of this compound-X in DMSO, followed by a 1:100 dilution in assay buffer.

-

In a 384-well plate, add 2 µL of diluted this compound-X.

-

Add 4 µL of enzyme solution (MNK1 or MNK2) to each well.

-

Add 4 µL of a substrate/ATP mixture to initiate the reaction. The final concentrations are 1 nM enzyme, 1 µM peptide substrate, and 10 µM ATP.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of HTRF detection reagents to each well.

-

Incubate for an additional 60 minutes at room temperature, protected from light.

-

Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

-

Calculate the ratio of the two emission signals and determine the percent inhibition.

-

Plot the percent inhibition against the logarithm of the this compound-X concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Objective: To measure the inhibition of eIF4E phosphorylation at Ser209 in a cellular context.

Materials:

-

U937 human monocytic cells.

-

RPMI-1640 medium supplemented with 10% FBS.

-

This compound-X stock solution in DMSO.

-

Lysis buffer (with protease and phosphatase inhibitors).

-

Anti-p-eIF4E (Ser209) antibody.

-

Anti-total-eIF4E antibody.

-

Secondary antibodies.

-

Western blotting equipment and reagents.

Procedure:

-

Seed U937 cells at a density of 1x10⁶ cells/mL in RPMI-1640 medium and allow them to grow overnight.

-

Treat the cells with various concentrations of this compound-X for 2 hours.

-

Harvest the cells by centrifugation and wash with ice-cold PBS.

-

Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

-

Perform SDS-PAGE with 20 µg of total protein per lane and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against p-eIF4E (Ser209) and total eIF4E overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the bands using an ECL detection system.

-

Quantify the band intensities and normalize the p-eIF4E signal to the total eIF4E signal.

-

Determine the IC50 value by plotting the normalized signal against the this compound-X concentration.

Conclusion

The representative compound, this compound-X, demonstrates potent and selective inhibition of MNK1 and MNK2, leading to the effective suppression of eIF4E phosphorylation in cellular models. Its favorable physicochemical and ADME properties suggest its potential as a lead compound for further preclinical and clinical development. The data and protocols presented in this guide provide a comprehensive overview of the key steps and considerations in the discovery and characterization of novel MNK inhibitors for therapeutic applications in oncology and other diseases driven by dysregulated mRNA translation.

References

- 1. Update on the Development of MNK Inhibitors as Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phosphorylation of the mRNA cap-binding protein eIF4E and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. JCI - MNK-driven eIF4E phosphorylation regulates the fibrogenic transformation of mesenchymal cells and chronic lung allograft dysfunction [jci.org]

- 5. What are MNK inhibitors and how do they work? [synapse.patsnap.com]

- 6. Phosphorylation of eIF4E by Mnk-1 enhances HSV-1 translation and replication in quiescent cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. embopress.org [embopress.org]

An In-depth Technical Guide on MAP Kinase-Interacting Kinases (MNK) as a Potential Therapeutic Target

Note: This document addresses the Mitogen-Activated Protein Kinase (MAPK)-Interacting Kinases 1 and 2 (MNK1 and MNK2), as the term "MNK8" does not correspond to a recognized protein kinase in current scientific literature. It is presumed that "this compound" was a typographical error.

Introduction

The Mitogen-Activated Protein Kinase (MAPK)-Interacting Kinases, MNK1 and MNK2, are serine/threonine kinases that function as a critical convergence point for major intracellular signaling pathways, including the RAS/MAPK and p38 MAPK pathways.[1][2] These kinases play a pivotal role in regulating protein synthesis and inflammatory responses, primarily through the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E).[3][4] Dysregulation of the MNK-eIF4E axis has been implicated in a multitude of diseases, including various cancers, inflammatory disorders, and neurological conditions.[3][5] Consequently, MNK1 and MNK2 have emerged as compelling therapeutic targets for drug development.[6]

A significant rationale for targeting MNK kinases is that they appear to be dispensable for normal physiological processes.[1] Mice with genetic knockout of one or both MNK kinases are viable, fertile, and develop normally, suggesting that inhibiting these kinases could have a wide therapeutic window with minimal side effects.[7][8][9] This guide provides a comprehensive overview of MNK signaling, its role in disease, the current landscape of MNK inhibitors, and key experimental methodologies for their study.

The MNK Signaling Axis

MNK1 and MNK2 are positioned at the crossroads of key signaling cascades that are frequently hyperactivated in cancer.[1][10] Their activity is tightly regulated by upstream kinases and their primary downstream target, eIF4E, is a critical bottleneck in cap-dependent mRNA translation.

Upstream Regulation

MNK1 and MNK2 are directly activated via phosphorylation by the extracellular signal-regulated kinase (ERK) and p38 MAP kinases.[7][11] These upstream pathways are stimulated by a variety of extracellular signals, including growth factors, mitogens, and cellular stress.[9][12] MNK1 is activated by both ERK and p38, whereas MNK2 appears to be activated predominantly by ERK.[9] Upon activation, MNKs can then phosphorylate their downstream substrates.[3]

Downstream Substrates and Cellular Functions

The most well-characterized substrate of MNK1 and MNK2 is eIF4E, which they phosphorylate at the serine 209 residue.[8][13] eIF4E is a key component of the eIF4F translation initiation complex, which binds to the 5' cap structure of mRNAs to initiate cap-dependent translation.[7] While basal eIF4E activity is essential for general protein synthesis, its phosphorylation by MNKs is thought to selectively enhance the translation of a subset of mRNAs that contain complex 5' untranslated regions.[1][14] These mRNAs often encode proteins critical for cell proliferation, survival, and metastasis, such as c-Myc, Cyclin D1, and VEGF.[6][15]

Beyond eIF4E, MNKs have been shown to phosphorylate other substrates, indicating a broader role in cellular regulation:

-

hnRNP A1: Phosphorylation of this RNA-binding protein by MNK1 is implicated in the regulation of Tumor Necrosis Factor-α (TNF-α) expression.[11][12]

-

Sprouty2 (Spry2): MNK1-mediated phosphorylation of Spry2, a negative regulator of receptor tyrosine kinase pathways, increases its stability.[11][12]

-

Syndromic Autism Gene (Syngap1): Recent studies have identified Syngap1 as a downstream target of Mnk1, linking this kinase to memory formation and autism-related behaviors.[16][17]

The culmination of MNK signaling impacts a wide array of cellular processes including cell cycle progression, survival, angiogenesis, and immune modulation.[6][15]

Figure 1: The MNK Signaling Pathway.

MNK1/2 as a Therapeutic Target

The involvement of the MNK-eIF4E axis in promoting the translation of oncogenic proteins makes it a highly attractive target for cancer therapy.[6][13] Elevated levels of phosphorylated eIF4E are observed in numerous cancers, including melanoma, acute myeloid leukemia (AML), glioblastoma, and breast cancer, and often correlate with poor prognosis.[1][7][18]

Role in Oncology

Inhibition of MNK1/2 has demonstrated significant anti-tumor effects in a variety of preclinical models.[4] In models of T-cell lymphoma driven by PTEN loss, combined deficiency of Mnk1 and Mnk2 delayed tumor development and completely abolished eIF4E phosphorylation.[7] Similarly, knockdown of MNK1 in human glioma cells dramatically reduced their tumorigenic activity in xenograft models.[7] In melanoma, the MNK1/2-eIF4E axis is a point of convergence for the frequently hyperactivated MAPK and PI3K pathways, driving plasticity, progression, and resistance to immunotherapy.[1][14] Pharmacological inhibition of MNK1/2 can suppress the growth of cancer cells and enhance the efficacy of other targeted therapies and immunotherapies.[1][19]

Role in Inflammation and Other Diseases

MNK kinases are also key regulators of cytokine production.[1][12] Inhibition of MNK1/2 can attenuate the production of pro-inflammatory cytokines like TNF-α and IL-6, while enhancing the anti-inflammatory cytokine IL-10.[1][20] This dual action makes MNK inhibitors promising candidates for treating inflammatory and autoimmune diseases.[4][9][21] Furthermore, emerging evidence links MNK signaling to neurological disorders such as Fragile X syndrome and autism, opening new avenues for therapeutic intervention.[16][17]

Phenotypes of MNK Knockout Mice

Studies using genetically engineered mouse models have been crucial in validating MNK kinases as therapeutic targets. These studies show that while MNKs are involved in pathological processes, they are largely dispensable for normal development and homeostasis.[7][22]

| Genotype | Key Phenotype | Reference(s) |

| Mnk1-/- | Viable, fertile, normal development. Abolished inducible eIF4E phosphorylation in response to stimuli (e.g., LPS). Reduced inflammatory and neuropathic pain. | [22][23] |

| Mnk2-/- | Viable, fertile, normal development. Decreased basal/constitutive eIF4E phosphorylation. | [22] |

| Mnk1-/-; Mnk2-/- (DKO) | Viable, fertile, normal development. Complete absence of eIF4E phosphorylation. Resistant to Ras-mediated transformation. Delayed tumor development in PTEN-deficient models. Impaired synaptic plasticity and memory. | [7][16][22] |

Pharmacological Inhibition of MNK1/2

The validation of MNK1/2 as therapeutic targets has spurred significant efforts in the discovery and development of small molecule inhibitors.[3][8] These inhibitors are being evaluated for the treatment of various solid tumors and hematological malignancies.[4][6]

Overview of Key MNK Inhibitors

A number of MNK inhibitors have been developed, ranging from early, less specific compounds to highly potent and selective clinical candidates.[6][8]

| Inhibitor | MNK1 IC50 (nM) | MNK2 IC50 (nM) | Key Characteristics | Reference(s) |

| Cercosporamide | 116 | 11 | An orally bioavailable natural product. Also inhibits JAK3 and Pkc1. Shows anti-proliferative and pro-apoptotic activity in cancer cells. | [19][24] |

| eFT508 (Tomivosertib) | - | - | A highly potent and selective MNK1/2 inhibitor. Has been evaluated in Phase I/II clinical trials for solid tumors and lymphomas. | [25][26][27] |

| BAY 1143269 | - | - | A MNK1/2 inhibitor from Bayer that entered Phase I clinical trials for advanced solid tumors. | [6][26] |

| ETC-206 | - | - | An oral MNK1/2 inhibitor that has been studied in a first-in-human trial. | [2][8] |

| SEL201-88 | 21 | 200 | A potent MNK1 inhibitor. | [28] |

Note: IC50 values can vary depending on assay conditions. Data not available is marked with "-".

Clinical Landscape

Several MNK inhibitors have advanced into clinical trials, primarily for oncology indications.[8][26] These trials are assessing the safety and efficacy of MNK inhibitors both as monotherapies and in combination with other anti-cancer agents, such as checkpoint inhibitors.[26][29]

| Compound | Developer/Sponsor | Phase | Selected Indication(s) | Reference(s) |

| eFT508 (Tomivosertib) | eFFECTOR Therapeutics | Phase II | Solid Tumors (e.g., Colorectal Cancer), Lymphoma | [26][27][29] |

| BAY 1143269 | Bayer | Phase I | Advanced/Metastatic Solid Tumors | [6][26] |

| ETC-206 | Duke-NUS Medical School | Phase I | Advanced Solid Tumors | [2][8] |

Key Experimental Methodologies

The study of MNK1/2 function and the evaluation of their inhibitors involve a range of standard and specialized biochemical and cell-based assays.

In Vitro Kinase Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of recombinant MNK1 or MNK2.

-

Principle: Recombinant MNK1 or MNK2 protein is incubated with a substrate (e.g., a peptide derived from eIF4E) and ATP in the presence of varying concentrations of the test inhibitor. The amount of phosphorylated substrate is then quantified.

-

Protocol Outline:

-

Pre-incubate recombinant MNK1 or MNK2 protein with serially diluted inhibitor or DMSO (vehicle control).

-

Initiate the kinase reaction by adding a reaction mixture containing a suitable buffer (e.g., HEPES, MOPS), MgCl₂, MnCl₂, a peptide substrate, and ATP.

-

Allow the reaction to proceed for a set time (e.g., 2 hours) at room temperature.

-

Stop the reaction and quantify the product. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced by measuring luminescence.

-

Data is normalized to controls and IC₅₀ values are calculated by fitting the data to a dose-response curve.[28]

-

Cell-Based Phosphorylation Assay (Western Blot)

This assay assesses the ability of an inhibitor to block MNK activity within a cellular context by measuring the phosphorylation of its downstream target, eIF4E.

-

Principle: Cancer cells are treated with the MNK inhibitor, and the levels of phosphorylated eIF4E (p-eIF4E) and total eIF4E are measured by Western blot.

-

Protocol Outline:

-

Culture cancer cells (e.g., AML or melanoma cell lines) to a suitable confluency.

-

Treat cells with various concentrations of the MNK inhibitor for a specified duration.

-

Lyse the cells to extract total protein.

-

Determine protein concentration using a standard method (e.g., BCA assay).

-

Separate proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF).

-

Probe the membrane with primary antibodies specific for phospho-eIF4E (Ser209) and total eIF4E. A loading control antibody (e.g., β-actin) should also be used.

-

Incubate with appropriate secondary antibodies conjugated to an enzyme (e.g., HRP).

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify band intensities to determine the reduction in p-eIF4E levels relative to total eIF4E and the loading control.[7]

-

Figure 2: Workflow for MNK Inhibitor Discovery.

Conclusion and Future Directions

MNK1 and MNK2 represent a critical node in signaling pathways that drive the proliferation and survival of cancer cells and mediate inflammatory responses. The strong preclinical data, coupled with the favorable safety profile suggested by knockout mouse models, establishes the MNK kinases as high-value therapeutic targets.[6][7] The advancement of potent and selective inhibitors like Tomivosertib into clinical trials is a testament to the therapeutic potential of targeting this axis.[26][29]

Future research will likely focus on several key areas: expanding the application of MNK inhibitors to other diseases, including autoimmune and neurological disorders; identifying predictive biomarkers to select patient populations most likely to respond to MNK-targeted therapies; and further exploring rational combination strategies that can overcome resistance and improve clinical outcomes.[1][4] The continued investigation into the broader substrate profile of MNKs may also uncover novel biological functions and additional therapeutic opportunities.[16]

References

- 1. The MNK1/2-eIF4E Axis as a Potential Therapeutic Target in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. What are MNK inhibitors and how do they work? [synapse.patsnap.com]

- 5. Update on the Development of MNK Inhibitors as Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. pnas.org [pnas.org]

- 8. Progress in developing MNK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mnk Kinases in Cytokine Signaling and Regulation of Cytokine Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The MNK1/2-eIF4E Axis as a Potential Therapeutic Target in Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Mnk kinase pathway: Cellular functions and biological outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. biorxiv.org [biorxiv.org]

- 15. academic.oup.com [academic.oup.com]

- 16. Mnk1/2 kinases regulate memory and autism-related behaviours via Syngap1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. tandfonline.com [tandfonline.com]

- 19. Inhibition of Mnk kinase activity by cercosporamide and suppressive effects on acute myeloid leukemia precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. What are MNK modulators and how do they work? [synapse.patsnap.com]

- 22. Mnk2 and Mnk1 are essential for constitutive and inducible phosphorylation of eukaryotic initiation factor 4E but not for cell growth or development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. MNK1 and MNK2 expression in the human dorsal root and trigeminal ganglion - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Inhibition of Mnk kinase activity by cercosporamide and suppressive effects on acute myeloid leukemia precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. MNK1/2 inhibition limits oncogenicity and metastasis of KIT-mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 29. MNK Proteins as Therapeutic Targets in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Mitogen-Activated Protein Kinase-Interacting Kinases (MNKs) in Cellular Proliferation: A Technical Guide

Note on Terminology: The term "MNK8" as specified in the query does not correspond to a recognized protein in major biological databases. It is possible that this is a typographical error and the intended subject was the MNK (Mitogen-activated protein kinase-interacting kinase) family of proteins or the Kinesin-8 family, both of which are critically involved in cellular proliferation. This guide will focus on the MNK family (MNK1 and MNK2) due to their direct and extensively studied role in signaling pathways that drive cell proliferation, particularly in the context of cancer, which aligns with the interest in drug development. We will also briefly touch upon the role of Kinesin-8 in the regulation of microtubule dynamics during cell division.

Introduction to the MNK Family

The Mitogen-activated protein kinase-interacting kinases (MNKs) are a family of serine/threonine kinases that are key downstream effectors of the p38 and Erk MAP kinase signaling pathways.[1] In humans, there are two genes, MKNK1 and MKNK2, which give rise to four protein isoforms through alternative splicing: MNK1a, MNK1b, MNK2a, and MNK2b.[2] These kinases play a pivotal role in the regulation of protein synthesis and are implicated in numerous cellular processes, including proliferation, survival, and motility.[2]

MNKs are activated in response to a wide array of extracellular stimuli, including growth factors, cytokines, and cellular stress.[1] Their activity is tightly linked to oncogenic transformation and tumor progression, with overexpression of MNK isoforms observed in a variety of cancers such as glioblastoma, lung, liver, ovarian, and breast cancer.[2] High expression levels of MNKs are often associated with a poorer prognosis.[2]

The MNK Signaling Pathway and its Role in Cellular Proliferation

The primary mechanism by which MNKs promote cellular proliferation is through the phosphorylation of the eukaryotic initiation factor 4E (eIF4E).[2][3] eIF4E is a key component of the eIF4F complex, which is responsible for the initiation of cap-dependent mRNA translation. Phosphorylation of eIF4E by MNKs at Serine 209 is a critical step in the translation of a specific subset of mRNAs that encode for proteins involved in cell growth, proliferation, and survival, including several oncoproteins.[4]

Upstream Activation of MNKs

MNK activity is predominantly regulated by two major MAP kinase pathways:

-

Ras/Raf/MEK/ERK Pathway: This pathway is typically activated by growth factors and mitogens, leading to cell proliferation.[1]

-

p38 MAPK Pathway: This pathway is often activated by cellular stress, such as UV radiation and osmotic shock, as well as by inflammatory cytokines.[1]

Both ERK and p38 kinases phosphorylate MNKs on specific threonine residues within their activation loop, leading to a conformational change and activation of their kinase activity.[1]

Downstream Targets of MNKs

The most well-characterized substrate of MNKs is eIF4E. However, MNKs also phosphorylate other proteins involved in mRNA translation and processing, including:

-

Heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1): Involved in the translation of mRNAs containing AU-rich elements, such as TNF-α mRNA.[1]

-

Polypyrimidine tract-binding protein-associated Splicing Factor (PSF): A nuclear protein involved in RNA transcription and processing.[2]

-

Sprouty 2 (Spry2): A negative regulator of receptor tyrosine kinase signaling. Phosphorylation by MNK1 stabilizes Spry2, thereby modulating ERK signaling.[2]

The phosphorylation of these substrates collectively contributes to the pro-proliferative and pro-survival functions of MNKs.

Signaling Pathway Diagram

References

Unraveling the Interactome: A Technical Guide to the Binding Partners of MAPK8 and MNK Kinases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identified binding partners for Mitogen-Activated Protein Kinase 8 (MAPK8), also known as c-Jun N-terminal kinase 1 (JNK1), and the MAP kinase-interacting kinases (MNK1 and MNK2). Due to the potential ambiguity of the term "MNK8," which is not a standard protein designation, this document addresses the interactomes of both MAPK8 and the MNK sub-family of kinases, which are closely related in cellular signaling.

Section 1: The MAPK8 (JNK1) Interactome

Mitogen-activated protein kinase 8 (MAPK8) is a critical signaling molecule involved in a wide array of cellular processes, including proliferation, differentiation, apoptosis, and transcription regulation.[1][2] Its function is intricately linked to its interactions with a multitude of other proteins.

The following table summarizes the known binding partners of MAPK8, identified through various experimental approaches.

| Binding Partner | Gene Symbol | Function | Experimental Method |

| Activating transcription factor 2 | ATF2 | Transcription factor involved in stress response | Yeast two-hybrid |

| c-Jun | JUN | Transcription factor, component of AP-1 | Yeast two-hybrid |

| Crk | CRK | Adaptor protein in signal transduction | Yeast two-hybrid |

| Dual specificity protein phosphatase 10 | DUSP10 | Protein phosphatase | Yeast two-hybrid |

| Dual specificity protein phosphatase 1 | DUSP1 | Protein phosphatase | Yeast two-hybrid |

| Glutathione S-transferase P | GSTP1 | Enzyme involved in detoxification | Yeast two-hybrid |

| Insulin receptor substrate 1 | IRS1 | Adaptor protein in insulin signaling | Yeast two-hybrid |

| E3 ubiquitin-protein ligase Itchy homolog | ITCH | E3 ubiquitin ligase | Not Specified |

| Dual specificity mitogen-activated protein kinase kinase 4 | MAP2K4 | Upstream activating kinase | Yeast two-hybrid |

| Dual specificity mitogen-activated protein kinase kinase 7 | MAP2K7 | Upstream activating kinase | Yeast two-hybrid |

| Mitogen-activated protein kinase kinase kinase 1 | MAP3K1 | Upstream activating kinase | Yeast two-hybrid |

| Mitogen-activated protein kinase kinase kinase 2 | MAP3K2 | Upstream activating kinase | Yeast two-hybrid |

| Mitogen-activated protein kinase 8 interacting protein 1 | MAPK8IP1 | Scaffolding protein | Yeast two-hybrid |

| Mitogen-activated protein kinase 8 interacting protein 3 | MAPK8IP3 | Scaffolding protein | Yeast two-hybrid |

| Myc proto-oncogene protein | MYC | Transcription factor | Yeast two-hybrid |

| Rel proto-oncogene | REL | Transcription factor | Yeast two-hybrid |

| SH3 domain-binding protein 5 | SH3BP5 | Adaptor protein | Yeast two-hybrid |

| Spi-B transcription factor | SPIB | Transcription factor | Yeast two-hybrid |

| p53 | TP53 | Tumor suppressor | Not Specified[2] |

| WWOX | WWOX | Tumor suppressor | Not Specified[2] |

Extracellular stimuli, such as pro-inflammatory cytokines and physical stress, activate the JNK signaling pathway.[2] This cascade involves the sequential activation of upstream kinases, culminating in the phosphorylation and activation of MAPK8. Activated MAPK8 then phosphorylates a variety of downstream targets, including transcription factors like c-Jun, which in turn regulate gene expression.[2]

Co-immunoprecipitation is a widely used technique to identify protein-protein interactions in vivo. The following is a generalized protocol for identifying MAPK8 binding partners.

Objective: To isolate and identify proteins that interact with MAPK8 from cell lysates.

Materials:

-

Cell culture expressing endogenous or tagged MAPK8.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Antibody specific to MAPK8 or the tag.

-

Protein A/G agarose or magnetic beads.

-

Wash buffer (e.g., PBS with 0.1% Tween-20).

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).

-

SDS-PAGE gels and Western blotting apparatus.

-

Mass spectrometer for protein identification.

Procedure:

-

Cell Lysis: Harvest and lyse cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Pre-clearing: Incubate the lysate with beads alone to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the anti-MAPK8 antibody overnight at 4°C with gentle rotation.

-

Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads and wash several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using elution buffer.

-

Analysis:

-

Western Blotting: Analyze the eluate by SDS-PAGE and Western blotting using antibodies against suspected binding partners.

-

Mass Spectrometry: For unbiased identification, subject the entire eluate to mass spectrometry analysis to identify all co-precipitated proteins.

-

Section 2: The MNK Kinase Interactome

The MAP kinase-interacting kinases, MNK1 (MKNK1) and MNK2 (MKNK2), are serine/threonine kinases that are activated by the MAPK signaling pathways.[3][4] They are key regulators of protein synthesis through their phosphorylation of the eukaryotic initiation factor 4E (eIF4E).[3]

The primary and most well-characterized binding partners of MNK1 and MNK2 are the MAP kinases themselves, which phosphorylate and activate them.

| Binding Partner | Gene Symbol | Interacting MNK | Function | Experimental Method |

| Mitogen-activated protein kinase 1 | MAPK1 (ERK2) | MNK1, MNK2 | Upstream activating kinase | Yeast two-hybrid[4] |

| Mitogen-activated protein kinase 3 | MAPK3 (ERK1) | MNK1 | Upstream activating kinase | Yeast two-hybrid[4] |

| Mitogen-activated protein kinase 14 | MAPK14 (p38) | MNK1 | Upstream activating kinase | Yeast two-hybrid[4] |

| Eukaryotic translation initiation factor 4E | eIF4E | MNK1, MNK2 | Downstream substrate | In vitro kinase assay |

The MNK kinases are situated downstream of the ERK and p38 MAPK pathways. Upon activation by these MAP kinases, MNKs phosphorylate eIF4E, which is a key component of the translation initiation complex. This phosphorylation event is crucial for the translation of specific mRNAs, particularly those involved in cell growth and proliferation.

Yeast two-hybrid screening is a powerful molecular biology technique used to discover protein-protein interactions. The following provides a generalized protocol for identifying MNK binding partners.

Objective: To identify proteins that interact with MNK1 or MNK2 in a yeast model system.

Materials:

-

Yeast strains (e.g., AH109, Y187).

-

"Bait" plasmid containing the MNK gene fused to a DNA-binding domain (DBD).

-

"Prey" plasmid library containing cDNA fragments fused to an activation domain (AD).

-

Yeast transformation reagents.

-

Selective media (e.g., SD/-Leu/-Trp, SD/-Leu/-Trp/-His, SD/-Leu/-Trp/-Ade).

-

X-α-Gal for blue/white screening.

Procedure:

-

Bait Construction: Clone the full-length MNK1 or MNK2 cDNA into the bait plasmid.

-

Bait Validation: Transform the bait plasmid into a yeast strain and confirm that it does not auto-activate the reporter genes.

-

Library Screening: Co-transform the bait plasmid and the prey library into the yeast strain.

-

Selection: Plate the transformed yeast on selective media lacking specific nutrients (e.g., histidine, adenine). Only yeast cells containing interacting bait and prey proteins will grow.

-

Reporter Gene Assay: Perform a secondary screen, such as a β-galactosidase assay (blue/white screening), to confirm the interaction.

-

Prey Plasmid Isolation and Sequencing: Isolate the prey plasmids from the positive yeast colonies and sequence the cDNA inserts to identify the interacting proteins.

-

Validation: Confirm the identified interactions using an independent method, such as co-immunoprecipitation in mammalian cells.

References

The Dual Impact of MNK and MAPK8 Signaling on Gene Expression: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The regulation of gene expression is a cornerstone of cellular function, and its dysregulation is a hallmark of numerous diseases, including cancer. Within the complex web of intracellular signaling, the Mitogen-Activated Protein Kinase (MAPK) pathways play a pivotal role. This technical guide provides an in-depth exploration of two critical downstream kinase families that mediate the MAPK signal to regulate gene expression: the MAPK-Interacting Kinases (MNK1/2) and MAPK8 (more commonly known as c-Jun N-terminal Kinase 1 or JNK1). While the user query specified "MNK8," this term is not standard in scientific literature and likely refers to either MNK1/2 or MAPK8. This guide will therefore clarify this ambiguity and detail the distinct mechanisms by which both kinase groups influence the cellular transcriptome and proteome, offering insights for therapeutic development.

Clarification of Terminology: MNK vs. MAPK8

It is crucial to first address the nomenclature. The query "this compound" does not correspond to a recognized protein kinase. It is likely a conflation of two distinct but related entities within the MAPK signaling network:

-

MNK1 and MNK2 (MAPK-Interacting Kinases 1 and 2): These are serine/threonine kinases that are direct downstream effectors of the ERK and p38 MAPK pathways. Their primary role in gene expression is post-transcriptional, regulating the translation of specific mRNAs into proteins.

-

MAPK8 (Mitogen-Activated Protein Kinase 8): This is the official gene name for the protein kinase more commonly known as JNK1 (c-Jun N-terminal Kinase 1) . JNK1 is a key mediator of the stress-activated protein kinase (SAPK) pathway and directly influences gene expression at the transcriptional level by phosphorylating transcription factors.

This guide will separately detail the impact of both the MNK1/2 axis and the MAPK8 (JNK1) pathway on gene expression.

The MNK1/2-eIF4E Axis: A Master Regulator of mRNA Translation

The MNK1/2 kinases function as a critical node integrating signals from the ERK and p38 MAPK pathways to control protein synthesis. Their primary and most well-characterized substrate is the eukaryotic translation initiation factor 4E (eIF4E), a protein that binds to the 5' cap structure of messenger RNA (mRNA), a rate-limiting step in cap-dependent translation.[1][2]

The MNK1/2 Signaling Pathway

Extracellular stimuli, such as growth factors and stress signals, activate the Ras/Raf/MEK/ERK and the p38 MAPK cascades.[3] Activated ERK and p38 then phosphorylate and activate MNK1 and MNK2.[2] The MNKs, in turn, specifically phosphorylate eIF4E at the serine 209 residue (Ser209).[1] This phosphorylation event is thought to enhance the translation of a specific subset of mRNAs, particularly those with complex 5' untranslated regions (UTRs), which often encode proteins involved in cell proliferation, survival, and metastasis.[2][4]

Other Substrates of MNK1/2

Besides eIF4E, MNKs phosphorylate other proteins involved in gene expression, including:

-

Heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1): Phosphorylation of hnRNP A1 by MNK can regulate the translation of mRNAs containing AU-rich elements (AREs), such as TNFα mRNA.[3][5]

-

Sprouty2 (Spry2): A negative feedback regulator of receptor tyrosine kinase signaling.[3]

Quantitative Impact on Gene Expression

Inhibition of MNK activity leads to significant changes in the expression of genes that regulate inflammation and the tumor microenvironment. The data below is derived from studies using MNK inhibitors (MNKi) in macrophages.

Table 1: Effect of MNK Inhibition on Cytokine Gene Expression in Macrophages

| Gene Target | Function | Fold Change (mRNA level) upon MNKi Treatment | Reference |

|---|---|---|---|

| Il1a (IL-1α) | Pro-inflammatory cytokine | ▼ ~2.5-fold | [4] |

| Il6 (IL-6) | Pro-inflammatory cytokine | ▼ ~2.0-fold | [4] |

| Nos2 (iNOS) | Pro-inflammatory enzyme | ▼ ~2.5-fold | [4] |

| Arg1 (Arginase-1) | Anti-inflammatory marker | ▲ ~2.0-fold | [4] |

| Mrc1 (CD206) | Anti-inflammatory marker | ▼ ~1.7-fold | [4] |

| Retnla (FIZZ1) | Anti-inflammatory marker | ▲ ~1.8-fold | [4] |

Data represents approximate changes observed in M(IL4) polarized macrophages treated with a MNK inhibitor. ▼ indicates downregulation, ▲ indicates upregulation.

Key Experimental Protocols

This protocol is essential for assessing the activity of the MNK pathway.

Methodology:

-

Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

Electrophoresis: Separate 20-40 µg of protein lysate on a 12-15% SDS-PAGE gel.

-

Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-eIF4E (Ser209) diluted in 5% BSA in TBST.[6][7] A parallel blot should be incubated with an antibody for total eIF4E as a loading control.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager or film.

The MAPK8 (JNK1) Pathway: A Hub for Transcriptional Regulation

MAPK8, or JNK1, is a central player in cellular responses to stress, such as inflammatory cytokines, UV radiation, and oxidative stress.[8][9] Its primary impact on gene expression is through the direct phosphorylation and activation of transcription factors, which then bind to specific DNA sequences to regulate the transcription of target genes.

The MAPK8 (JNK1) Signaling Pathway

The JNK pathway is a three-tiered kinase cascade. Stress signals activate MAPK Kinase Kinases (MAP3Ks), which in turn phosphorylate and activate MAPK Kinases (MAP2K4/MKK4 and MAP2K7/MKK7). These MAP2Ks then dually phosphorylate MAPK8 (JNK1) on specific threonine and tyrosine residues, leading to its activation.[10] Activated JNK1 translocates to the nucleus where it phosphorylates a range of transcription factors, most notably c-Jun, a component of the Activator Protein-1 (AP-1) complex.[9][10] This phosphorylation enhances the ability of AP-1 to bind to its DNA consensus sequence and drive the expression of target genes involved in apoptosis, inflammation, and cell proliferation.[11]

Quantitative Impact on Gene Expression

The activation of the JNK pathway leads to widespread changes in gene transcription. The table below presents a selection of direct c-Jun target genes identified through ChIP-Seq, with expression changes noted in various cellular contexts.

Table 2: Selected Direct Target Genes of the JNK/c-Jun Pathway

| Gene Target | Function | Regulation by c-Jun | Reference |

|---|---|---|---|

| FOSB | AP-1 Transcription Factor Component | Upregulation | [10] |

| NFATC2 | Transcription factor in immune response | Upregulation | [10] |

| WEE1 | Cell cycle G2 checkpoint kinase | Upregulation | [10] |

| PVR | Poliovirus receptor, cell adhesion | Upregulation | [10] |

| LGALS3 | Galectin-3, cell adhesion, apoptosis | Upregulation | [10] |

| MAP1LC3B | Autophagy marker LC3B | Upregulation | [10] |

| EOMES | Mesoderm development transcription factor | Repression | [3] |

| GATA4 | Cardiac development transcription factor | Repression | [3] |

Regulation is context-dependent. Data compiled from ChIP-Seq and gene expression analyses.

A microarray analysis comparing wild-type, Jnk1 knockout, and Jnk2 knockout cells revealed distinct sets of genes regulated by each kinase, highlighting their non-redundant roles. For example, upon TPA treatment, genes related to tumorigenesis inhibition (e.g., Gst-pi1, Nm23) were suppressed in wild-type cells but not differentially regulated in Jnk1 knockout cells, correlating with the increased susceptibility of Jnk1 knockout mice to skin carcinogenesis.[1][8]

Key Experimental Protocols

ChIP followed by quantitative PCR (ChIP-qPCR) is the gold standard for verifying the direct binding of a transcription factor like c-Jun to the promoter regions of its target genes.

Methodology:

-

Cross-linking: Treat cells with formaldehyde to covalently cross-link proteins to DNA.

-

Chromatin Preparation: Lyse cells and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific to c-Jun (or a negative control IgG).[12][13] Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Washing: Perform a series of stringent washes to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C.

-

DNA Purification: Purify the co-precipitated DNA.

-

Analysis: Use quantitative PCR (qPCR) with primers designed for the promoter regions of putative target genes to quantify the amount of enriched DNA.[14] Results are typically expressed as a percentage of the input chromatin.

Conclusion and Therapeutic Implications

Both the MNK1/2 and MAPK8 (JNK1) signaling axes are potent regulators of gene expression, albeit through distinct transcriptional and translational mechanisms.

-

The MNK1/2-eIF4E pathway acts as a translational control checkpoint, selectively enhancing the synthesis of proteins crucial for malignant progression. This makes MNK inhibitors, such as Tomivosertib (eFT508), promising therapeutic agents currently under investigation for their ability to block tumor growth and overcome drug resistance.[15]

-

The MAPK8 (JNK1) pathway directly governs the transcriptional landscape in response to cellular stress. Its role is complex, with both pro- and anti-tumorigenic functions depending on the cellular context. JNK inhibitors, like SP600125, are valuable research tools and have been explored for therapeutic use in inflammatory diseases and cancer.[9][11]

A comprehensive understanding of these pathways is essential for drug development professionals. Targeting these kinases requires a nuanced approach, considering their specific downstream effects on the transcriptome and proteome. The methodologies and data presented in this guide provide a foundational framework for researchers to investigate the impact of these critical signaling nodes and to develop novel therapeutic strategies.

References

- 1. Differential gene expression profiles of Jnk1- and Jnk2-deficient murine fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. c-JUN: a chromatin repressor that limits mesoderm differentiation in human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MNK2 governs the macrophage antiinflammatory phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of MAP3K8 on Prognosis and Tumor-Related Inflammation in Renal Clear Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. agscientific.com [agscientific.com]

- 10. Specific c-Jun target genes in malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of MNKs promotes macrophage immunosuppressive phenotype to limit CD8+ T cell antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. c-Jun/c-Fos heterodimers regulate cellular genes via a newly identified class of methylated DNA sequence motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

Structural Analysis of Mitogen-Activated Protein Kinase 8 (MAPK8): A Technical Guide

Notice: The protein "MNK8" as specified in the query is not a recognized standard nomenclature. Based on search data, it is highly probable that the intended protein of interest is Mitogen-Activated Protein Kinase 8 (MAPK8) , also known as c-Jun N-terminal Kinase 1 (JNK1). This guide proceeds under that assumption.

Introduction

Mitogen-activated protein kinase 8 (MAPK8), a member of the MAP kinase family, serves as a critical integration point for a multitude of biochemical signals.[1][2] This serine/threonine-protein kinase is ubiquitously expressed and plays a pivotal role in a wide array of cellular processes, including proliferation, differentiation, transcription regulation, and development.[1][2] MAPK8 is activated by diverse cellular stimuli, such as pro-inflammatory cytokines and environmental stress, and subsequently targets specific transcription factors to mediate immediate-early gene expression.[1][3] Its involvement in apoptosis, inflammation, and other key signaling pathways makes it a significant target for drug development and therapeutic intervention.[1][4][5] This technical guide provides an in-depth overview of the structural analysis of MAPK8, including its key structural features, associated signaling pathways, and detailed experimental protocols for its study.

I. Structural Overview of MAPK8

The three-dimensional structure of MAPK8 is crucial for its function, dictating its interactions with upstream activators, downstream substrates, and scaffolding proteins. The structure has been primarily elucidated through X-ray crystallography, with numerous structures available in the Protein Data Bank (PDB).

Key Structural Features

MAPK8 possesses the canonical bilobal kinase domain structure, consisting of a smaller N-terminal lobe and a larger C-terminal lobe. Key structural and functional domains include:

-

Protein Kinase Domain: This domain is responsible for the catalytic activity of the protein. It contains conserved regions, including a glycine-rich loop in the N-terminal lobe involved in ATP binding. A conserved aspartic acid residue in the catalytic loop is critical for its kinase activity.[6]

-

Activation Loop and TXY Motif: A flexible activation loop, located between kinase subdomains VII and VIII, is a hallmark of MAP kinases. For MAPK8, this loop contains a Thr-Pro-Tyr (TPY) motif. Dual phosphorylation of the threonine (Thr183) and tyrosine (Tyr185) residues within this motif by upstream MAP2K4 (MKK4) and MAP2K7 (MKK7) is essential for its activation.[3][7]

-

Substrate Docking Sites: MAPK8 contains docking sites that mediate specific recognition and binding of its substrates, such as the D-domain found in many of its interacting partners.

Quantitative Structural Data

The following table summarizes representative crystallographic data for human MAPK8 available in the Protein Data Bank.

| PDB ID | Resolution (Å) | Method | Ligand(s) | Description |

| 1UKH | 2.20 | X-ray Diffraction | None | Unphosphorylated JNK1 |

| 2G01 | 2.50 | X-ray Diffraction | ANP | JNK1 in complex with an ATP analog |

| 3PZE | 2.00 | X-ray Diffraction | Small molecule inhibitor | JNK1 in complex with a potent inhibitor[8] |

| 2H96 | 3.00 | X-ray Diffraction | Pyridine carboxamide inhibitor | JNK1 in complex with a selective inhibitor[9] |

II. Signaling Pathways Involving MAPK8

MAPK8 is a central component of the JNK signaling cascade, which is activated by a variety of cellular stresses and inflammatory cytokines.

Upstream Activation of MAPK8

The activation of MAPK8 is a multi-tiered process involving a cascade of kinases. Environmental stresses and pro-inflammatory cytokines, such as TNF-α and IL-1, initiate the signaling cascade.[4] This leads to the activation of MAP kinase kinase kinases (MAP3Ks), which in turn phosphorylate and activate the MAP kinase kinases (MAP2Ks), specifically MAP2K4 and MAP2K7. These dual-specificity kinases then phosphorylate MAPK8 on both threonine and tyrosine residues in the TXY motif, leading to its full activation.[3][7]

Downstream Targets and Cellular Responses

Once activated, MAPK8 phosphorylates a variety of downstream targets, primarily transcription factors, leading to changes in gene expression and cellular responses.

-

AP-1 Transcription Factors: A primary target of MAPK8 is the transcription factor c-Jun, a component of the AP-1 complex. Phosphorylation of c-Jun on Ser63 and Ser73 by MAPK8 enhances its transcriptional activity.[10] Other AP-1 components like ATF2 are also targeted.[3]

-

Apoptosis Regulation: MAPK8 plays a crucial role in apoptosis. It can phosphorylate and regulate the activity of proteins in the Bcl-2 family. For example, it can mediate the phosphorylation of Bcl-2, leading to its dissociation from Beclin-1 and the induction of autophagy.[3] It can also promote apoptosis by phosphorylating key regulatory factors like p53.[3]

-

Inflammation: The JNK pathway is a key regulator of inflammatory responses, often mediating the production of pro-inflammatory cytokines.[11]

III. Experimental Protocols

Studying the structure and function of MAPK8 involves a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

MAPK8 Kinase Assay

This assay measures the enzymatic activity of MAPK8 by detecting the phosphorylation of a substrate.

Materials:

-

Recombinant human MAPK8 (JNK1)

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

ATP (with γ-³²P-ATP for radioactive detection or unlabeled for non-radioactive methods)

-

MAPK8 substrate (e.g., recombinant c-Jun or a synthetic peptide)

-

SDS-PAGE equipment

-

Phosphorimager or appropriate detection system

Methodology:

-

Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture containing kinase buffer, recombinant MAPK8, and the substrate.

-

Initiation: Start the reaction by adding ATP (spiked with γ-³²P-ATP if using radioactive detection).

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).

-

Termination: Stop the reaction by adding SDS-PAGE loading buffer.

-

Electrophoresis: Separate the reaction products by SDS-PAGE.

-

Detection:

-

Radioactive: Dry the gel and expose it to a phosphor screen. Analyze the screen using a phosphorimager to quantify the incorporation of ³²P into the substrate.

-

Non-Radioactive: Transfer the proteins to a membrane and perform a Western blot using a phospho-specific antibody against the substrate.

-

Co-Immunoprecipitation (Co-IP) to Identify MAPK8 Interacting Proteins

Co-IP is used to isolate MAPK8 and its binding partners from a cell lysate.

Materials:

-

Cultured cells expressing the proteins of interest

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibody specific to MAPK8

-

Protein A/G magnetic beads or agarose resin

-

Wash buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE loading buffer)

-

Western blotting equipment

Methodology:

-

Cell Lysis: Lyse cultured cells with an appropriate lysis buffer to release cellular proteins.[12]

-

Pre-clearing (Optional): To reduce non-specific binding, incubate the cell lysate with protein A/G beads and then discard the beads.[13]

-

Immunoprecipitation: Add the MAPK8-specific antibody to the pre-cleared lysate and incubate to allow the formation of antibody-antigen complexes.[12]

-

Complex Capture: Add protein A/G beads to the lysate to capture the antibody-protein complexes.[12]

-

Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.[13]

-

Elution: Elute the protein complexes from the beads using an elution buffer.

-

Analysis: Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners.

Chromatin Immunoprecipitation (ChIP) for MAPK8 Target Genes

ChIP is used to identify the genomic regions where MAPK8 or its downstream transcription factors (like c-Jun) bind.

Materials:

-

Cultured cells

-

Formaldehyde for cross-linking

-

Lysis and sonication buffers

-

Antibody against the protein of interest (e.g., phospho-c-Jun)

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Reagents for reversing cross-links (e.g., Proteinase K, high salt buffer)

-

DNA purification kit

-

qPCR primers for target gene promoters

Methodology:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.[14]

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-1000 bp) using sonication.[15]

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the target protein (e.g., phospho-c-Jun).[14]

-

Complex Capture: Use protein A/G beads to capture the antibody-chromatin complexes.

-

Washing: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating with a high-salt buffer and treating with Proteinase K.[15]

-

DNA Purification: Purify the immunoprecipitated DNA.

-

Analysis: Use quantitative PCR (qPCR) with primers specific to the promoter regions of potential target genes to determine the enrichment of these sequences.

Conclusion

MAPK8 is a multifaceted kinase with a central role in cellular signaling. Its intricate regulation and diverse downstream effects underscore its importance in both normal physiology and disease. The structural and functional analysis of MAPK8, through the experimental approaches detailed in this guide, is essential for a deeper understanding of its biological roles and for the development of novel therapeutic strategies targeting the JNK signaling pathway. The continued investigation into the structural dynamics and interactions of MAPK8 will undoubtedly provide further insights into its complex regulatory mechanisms.

References

- 1. MAPK8 - Wikipedia [en.wikipedia.org]

- 2. MAPK8 mitogen-activated protein kinase 8 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. The 2 Faces of JNK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bosterbio.com [bosterbio.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. MAPK8 | Cancer Genetics Web [cancerindex.org]

- 10. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]

- 11. assaygenie.com [assaygenie.com]

- 12. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 13. bitesizebio.com [bitesizebio.com]

- 14. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 15. hngenetics.org [hngenetics.org]

Subcellular Localization of MNK2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitogen-activated protein kinase (MAPK)-interacting kinase 2 (MNK2), encoded by the MKNK2 gene, is a critical downstream effector of the ERK and p38 MAPK signaling pathways. It plays a pivotal role in mRNA translation and is implicated in various physiological and pathological processes, including cancer and inflammatory responses. The biological function of MNK2 is intricately linked to its subcellular localization, which is primarily regulated by alternative splicing and post-translational modifications. This technical guide provides a comprehensive overview of the subcellular distribution of MNK2, detailing the distinct localization patterns of its major isoforms, the molecular mechanisms governing its nucleocytoplasmic shuttling, and the signaling pathways that influence its cellular address. Detailed experimental protocols for studying MNK2 localization and quantitative data are presented to facilitate further research in this area.

Introduction to MNK2 and its Isoforms

MNK2 is a serine/threonine kinase that phosphorylates the eukaryotic translation initiation factor 4E (eIF4E), a key regulator of cap-dependent mRNA translation. The MKNK2 gene undergoes alternative splicing to generate two main protein isoforms, Mnk2a and Mnk2b, which differ in their C-terminal sequences. This C-terminal variation dictates not only their kinase activity and regulation but also their subcellular localization, leading to distinct functional roles.

-

Mnk2a: This isoform contains a MAPK-binding domain in its C-terminus, allowing it to be activated by both ERK and p38 MAPKs.[1] Mnk2a exhibits low basal activity and is activated by various extracellular stimuli.[2]

-

Mnk2b: Lacking the C-terminal MAPK-binding motif, Mnk2b has a high basal kinase activity that is largely independent of the MAPK pathways.[3][4]

These structural differences are central to understanding their differential subcellular localization and function.

Subcellular Localization of MNK2 Isoforms

The subcellular distribution of Mnk2a and Mnk2b is markedly different, a key factor in their distinct biological activities.

-

Mnk2a is predominantly cytoplasmic. Its localization is consistent with its role in regulating the translation of cytoplasmic mRNAs.[5][6]

-

Mnk2b exhibits significant nuclear localization. While also present in the cytoplasm, a substantial fraction of Mnk2b is found within the nucleus, where it can colocalize with promyelocytic leukemia (PML) nuclear bodies.[3][5] This nuclear localization suggests a role for Mnk2b in nuclear processes, potentially including the regulation of nuclear eIF4E.

The differential localization of these isoforms is a critical aspect of MNK2 biology, allowing for spatial segregation of their functions.

Quantitative Analysis of MNK2 Subcellular Distribution

While qualitative descriptions of Mnk2a as cytoplasmic and Mnk2b as partially nuclear are well-established, precise quantitative data on the nucleocytoplasmic ratio for each isoform under various cellular conditions are not extensively documented in the literature. The following table summarizes the known localization patterns and provides a framework for quantitative assessment.

| Isoform | Cellular Compartment | Nucleocytoplasmic Ratio (Qualitative) | Method of Determination | Reference |

| Mnk2a | Predominantly Cytoplasm | Low | Immunofluorescence, Cell Fractionation | [5][6] |

| Mnk2b | Cytoplasm and Nucleus | Moderate to High | Immunofluorescence, Cell Fractionation | [3][5] |

Quantitative data would typically be derived from measuring the fluorescence intensity in the nucleus versus the cytoplasm in immunofluorescence images or by quantitative Western blotting of nuclear and cytoplasmic fractions.

Molecular Mechanisms of MNK2 Nucleocytoplasmic Shuttling

The transport of MNK2 isoforms between the nucleus and the cytoplasm is a regulated process governed by specific targeting signals within their amino acid sequences.

Nuclear Localization Signal (NLS)

Both Mnk2a and Mnk2b possess a conserved N-terminal polybasic region that functions as a nuclear localization signal (NLS).[5][7] This region is rich in basic amino acids, such as lysine and arginine, which are recognized by importin proteins for transport into the nucleus.[8][9] The N-terminal region of MNK2 has been shown to bind to importin A.[10] While the precise amino acid sequence of the functional NLS has not been definitively mapped, the polybasic nature of the N-terminus is critical for nuclear import.

Regulation of Nuclear Import and Cytoplasmic Retention

The C-terminus of Mnk2a, which is absent in Mnk2b, plays a crucial role in its cytoplasmic retention. This region contains the MAPK-binding domain, and its presence appears to prevent the efficient nuclear import of Mnk2a, possibly through tethering to cytoplasmic components or by inducing a conformation that masks the NLS.[5] This suggests that the interaction with the MAPK signaling pathway components in the cytoplasm is a key determinant of Mnk2a's subcellular localization.

Nuclear Export Signal (NES)

Currently, there is no experimentally verified nuclear export signal (NES) identified in either Mnk2a or Mnk2b. An NES is typically a short, leucine-rich sequence that mediates export from the nucleus via exportin proteins.[5][11] The lack of a defined NES in Mnk2b may contribute to its accumulation in the nucleus.

Signaling Pathways Regulating MNK2 Localization

The subcellular localization of MNK2 is dynamically regulated by upstream signaling pathways, primarily the mitogen-activated protein kinase (MAPK) cascades.

The Role of the ERK and p38 MAPK Pathways

The ERK and p38 MAPK pathways are the principal regulators of MNK kinase activity and have a significant impact on the localization of Mnk2a.[1][3]

-

Stimuli: A wide range of stimuli, including growth factors (e.g., EGF, FGF), cellular stress (e.g., UV radiation, osmotic shock), and inflammatory cytokines (e.g., TNF-α, IL-1β), activate the ERK and p38 MAPK pathways.[2][3]

-

Mechanism of Regulation: Activation of these pathways leads to the phosphorylation and activation of Mnk2a in the cytoplasm. The interaction of Mnk2a with activated ERK and p38, mediated by its C-terminal binding domain, is thought to be a key factor in its cytoplasmic retention.[5] Interestingly, Mnk2a can also promote the nuclear translocation of its upstream activator, p38-MAPK, suggesting a complex feedback mechanism.[12]

The following diagram illustrates the signaling pathway leading to MNK2 activation and its isoform-specific localization.

Experimental Protocols for Studying MNK2 Subcellular Localization

The analysis of MNK2's subcellular distribution is typically performed using two main techniques: immunofluorescence microscopy for in situ visualization and biochemical cell fractionation followed by Western blotting for quantitative analysis.

Immunofluorescence Staining for MNK2

This protocol allows for the direct visualization of MNK2 within the cellular context.

Materials:

-

Cells grown on glass coverslips

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.25% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody specific for MNK2 (isoform-specific if available)

-

Fluorophore-conjugated secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Antifade mounting medium

Procedure:

-

Cell Culture and Treatment: Grow cells to 60-70% confluency on sterile glass coverslips. If studying the effect of stimuli, treat the cells accordingly before fixation.

-

Fixation: Gently wash the cells with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

-

Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Dilute the primary anti-MNK2 antibody in blocking buffer according to the manufacturer's instructions. Incubate the coverslips with the primary antibody overnight at 4°C in a humidified chamber.

-

Washing: Wash the coverslips three times with PBS for 5 minutes each.

-